molecular formula C15H15N3O5S2 B4672163 dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate

dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate

Cat. No. B4672163
M. Wt: 381.4 g/mol
InChI Key: FKBOYFKMYLEEPQ-UHFFFAOYSA-N
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Description

Dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate, also known as DM-2, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate as an anticancer agent involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has also been shown to induce oxidative stress and DNA damage in cancer cells. As an antibacterial and antifungal agent, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate is believed to disrupt the cell membrane integrity and inhibit the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been shown to exhibit low toxicity in vitro and in vivo, with studies reporting no significant adverse effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate.

Advantages and Limitations for Lab Experiments

Dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate is a relatively new compound, and further studies are needed to fully understand its properties and potential applications.

Future Directions

For dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate research include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the optimization of its anticancer activity through structural modifications. dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate also holds potential as a building block for the synthesis of new materials with unique properties and functions.
Conclusion:
dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate is a compound that has shown promising results in various fields, including medicinal chemistry, materials science, and catalysis. Its ease of synthesis, high purity, and low toxicity make it an attractive compound for lab experiments. Further studies are needed to fully understand its properties and potential applications.

Scientific Research Applications

Dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has also been investigated for its potential as an antibacterial and antifungal agent. In materials science, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been used as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. In catalysis, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.

properties

IUPAC Name

dimethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-8-17-18-15(25-8)24-7-12(19)16-11-6-9(13(20)22-2)4-5-10(11)14(21)23-3/h4-6H,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBOYFKMYLEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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